Endostatin

Description

Structure

3D Structure

Properties

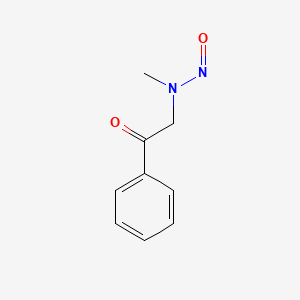

IUPAC Name |

N-methyl-N-phenacylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-11(10-13)7-9(12)8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAFYOVPTFNNVDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)C1=CC=CC=C1)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10204557 | |

| Record name | Ethanone, 2-(methylnitrosoamino)-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55984-52-6, 187888-07-9 | |

| Record name | Ethanone, 2-(methylnitrosoamino)-1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055984526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Endostatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06423 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethanone, 2-(methylnitrosoamino)-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Biology and Biochemistry of Endostatin

Structural Characteristics and Functional Implications of Endostatin (B67465)

Tertiary Structure of Endostatin: Globular Fold and Key Functional Sites

Identification and Role of Heparin Binding Epitopes on Endostatin

Endostatin exhibits a high affinity for heparin, an interaction believed to be central to its anti-angiogenic activity nih.govembopress.orgharvard.eduembopress.org. The crystal structure of mouse endostatin revealed an extensive basic patch, primarily composed of 11 arginine residues, which serves as a putative heparin-binding site paper.edu.cnembopress.org. Through alanine (B10760859) mutagenesis studies, a major heparin-binding site was identified, clustered around arginines at positions 155, 158, 184, and 270 paper.edu.cnnih.govembopress.orgresearchgate.net. A secondary binding site also involves arginine residues 193 and/or 194 paper.edu.cnnih.govembopress.org. These specific epitopes are critical not only for binding to heparin but also for interactions with heparan sulfate (B86663) and sulfatides (B1148509) nih.govembopress.orgresearchgate.net.

The interaction with heparin and heparan sulfate is crucial for endostatin's ability to inhibit angiogenesis, particularly in the context of fibroblast growth factor-2 (FGF-2) induced angiogenesis nih.govembopress.orgharvard.eduaacrjournals.org. This binding requires the presence of divalent cations, and the addition of zinc chloride (ZnCl₂) has been shown to enhance endostatin's binding to heparan sulfate by approximately 40% harvard.edu. This enhancement correlates with an increased antiproliferative effect on endothelial cells stimulated by FGF-2, suggesting that the activity is mediated by endostatin's binding to heparan sulfate harvard.edu.

Zinc(II)-Binding Motif in Endostatin and its Structural or Functional Significance

Human endostatin contains a conserved zinc(II)-binding site located near its N-terminus paper.edu.cnresearchgate.netspandidos-publications.comresearchgate.net. This site is formed by three histidine residues (His1, His3, and His11) and an aspartic acid residue (Asp76) paper.edu.cnresearchgate.netspandidos-publications.comresearchgate.net. Atomic absorption spectroscopy has confirmed that endostatin purified from mammalian cells binds zinc at a 1:1 molar ratio paper.edu.cnresearchgate.net.

Contribution of Disulfide Bridges to Endostatin's Stability and Function

Endostatin possesses two pairs of disulfide bonds arranged in a unique nested pattern nih.govnih.govnih.gov. These covalent linkages between cysteine residues are fundamental for the formation and stabilization of its three-dimensional structure, thereby playing a critical role in maintaining its native conformation, stability, and biological activity nih.govnih.govmetwarebio.comcreative-proteomics.com.

Studies involving site-directed mutagenesis have highlighted the specific importance of these disulfide bonds. For example, mutants lacking the Cys135-Cys165 disulfide bond (C135A/C165A mutants) or both disulfide bonds (all-Ala mutants) resulted in a near-complete loss of the tertiary structure of endostatin paper.edu.cnnih.gov. This structural disruption directly correlated with a significant reduction in the inhibitory activities on human microvascular endothelial cell migration and proliferation paper.edu.cnnih.gov. While a mutant retaining some native-like structures (C33A/C173A) was less stable but partially active, the Cys135-Cys165 disulfide bond appears to be particularly crucial for the structural integrity and biological functions of endostatin nih.gov. Disulfide bonds contribute to protein integrity by stabilizing the structure, thereby protecting proteins from damage and increasing their half-life in the extracellular environment metwarebio.comlsuhsc.edu.

Structure-Activity Relationship Studies via Endostatin Peptide Analysis

Detailed research has focused on identifying minimal active domains within endostatin through the analysis of synthetic peptides, aiming to understand the structure-activity relationships crucial for its anti-angiogenic properties nih.govnih.govacs.orgacs.orgrsc.org.

Several synthetic peptides corresponding to different regions of human endostatin have been synthesized and tested for their anti-angiogenic activities. The findings indicate that not all fragments retain the full activity of the parent molecule.

| Peptide Fragment | Sequence Range (Human Endostatin) | Disulfide Bond | Anti-angiogenic Activity (Inhibition of cell proliferation/migration) | References |

| Fragment I | 6-49 | No | Potent, sometimes higher than full-length endostatin | nih.govnih.govacs.orgacs.org |

| Fragment II | 50-92 | No | Devoid of activity | nih.govacs.org |

| Fragment III | 93-133 | No | Devoid of activity | nih.govacs.org |

| Fragment IV | 134-178 | Cys135-Cys165 | Potent, sometimes higher than full-length endostatin | nih.govnih.govacs.orgacs.org |

| hP1 | N-terminal 27 amino acids | No | Mimics antitumor and antimigration activities | aacrjournals.orgresearchgate.netcpu-bioinfor.orgnih.gov |

| ES-2 | IVRRADRAAVP (arginine-rich motif) | No | Binds β1 integrin and heparin, inhibits endothelial cell migration and tube formation | researchgate.netnih.gov |

| Peptide 180-199 | 180-199 | No | Inhibits endothelial cell chemotaxis, reduces tumor vascularization | aacrjournals.org |

| mP-1 | N-terminal | No | Inhibits endothelial migration, suppresses endometriotic lesion growth | nih.gov |

| mP-6 | Internal | No | Inhibits endothelial migration, suppresses endometriotic lesion growth | nih.gov |

Specifically, Fragment I (amino acid sequence 6-49) and Fragment IV (amino acid sequence 134-178), with the latter retaining the Cys135-Cys165 disulfide bond, demonstrated potent anti-angiogenic activities, often surpassing the efficacy of full-length endostatin in inhibiting endothelial cell proliferation and migration nih.govnih.govacs.orgacs.org. In contrast, Fragments II (50-92) and III (93-133) showed no anti-angiogenic activity nih.govacs.org.

Further studies identified a 27-amino acid synthetic peptide corresponding to the N-terminal zinc-binding domain (referred to as hP1) that effectively mimicked the anti-tumor activity of full-length endostatin aacrjournals.orgresearchgate.netcpu-bioinfor.orgnih.gov. An 11-mer arginine-rich motif, ES-2 (IVRRADRAAVP), derived from the N-terminus, was found to bind to endothelial cell surface β1 integrin and heparin, leading to the inhibition of endothelial cell migration and tube formation researchgate.netnih.gov. Additionally, a 20-amino acid peptide corresponding to residues 180-199, which encompasses a minor heparin-binding site (R193/194), was shown to inhibit endothelial cell chemotaxis and reduce tumor vascularization in vivo aacrjournals.org. Molecular dynamics simulations have also suggested that a six-amino acid pattern, R-R(G)-A-D-R-A, can act as an active epitope if it is appropriately exposed to the solvent, either sequentially or through protein folding rsc.org.

Importance of N-Terminal Integrity and Correct Protein Folding for Endostatin Activity

The N-terminal integrity and proper protein folding are paramount for the structural stability and biological functions of endostatin aacrjournals.orgaacrjournals.orgnih.govlongdom.org. Any compromise to these aspects can significantly impair its activity.

Research has shown that N-terminal truncations can severely impact endostatin's efficacy. For instance, truncations involving the loss of the first three (HSH) or four (HSHR) amino acid residues at the N-terminus lead to a dramatic decrease in the protein's thermodynamic stability and a significant reduction in its biological activities, both in vitro and in vivo nih.gov. This is particularly relevant as these truncations can affect the zinc-binding residues located at the N-terminus (His1, His3, His11, and Asp76) nih.gov.

Conversely, engineering a short extra zinc-binding peptide (ZBP) at the N-terminus of endostatin has been shown to result in a more tightly packed tertiary structure and enhanced thermodynamic stability nih.gov. This modification also leads to increased cooperativity against denaturing agents like urea, and, importantly, more potent anti-endothelial and anti-tumor activities compared to wild-type endostatin nih.gov. This highlights that maintaining or enhancing the N-terminal integrity and proper folding can directly translate to improved biological efficacy. Furthermore, studies on the N-terminal peptide of murine endostatin demonstrate its ability to adopt a well-defined, zinc-dependent β-hairpin conformation, underscoring the importance of correct folding for its function nih.gov.

Cellular and Subcellular Mechanisms of Endostatin Action

Endothelial Cell Biology Modulation by Endostatin (B67465)

Endostatin's primary target is the endothelial cell, where it orchestrates a series of events that disrupt the angiogenic cascade.

Endostatin significantly inhibits the proliferation of endothelial cells. embopress.orgnih.gov A key mechanism involves its high affinity for heparin, attributed to an extensive basic patch containing 11 arginine residues within its structure. embopress.org This characteristic allows endostatin to interfere with the heparan sulfate (B86663) requirement for basic fibroblast growth factor (bFGF) signaling, a crucial pathway for endothelial cell proliferation. embopress.org For instance, recombinant mouse endostatin has been shown to potently inhibit bFGF-induced proliferation of human umbilical vein endothelial cells (HUVECs) with an IC50 of approximately 100 ng/ml. embopress.org Beyond bFGF, endostatin also inhibits vascular endothelial growth factor (VEGF)-stimulated proliferation of lymphatic endothelial cells. nih.gov Notably, endostatin's anti-tumor activity is primarily secondary to its anti-angiogenic effects, as it typically does not directly inhibit tumor cell proliferation in vitro. nih.gov

Table 1: Endostatin's Inhibitory Effect on Endothelial Cell Proliferation

| Target Cell Type | Growth Factor Inhibited | IC50 (approx.) | Reference |

| HUVECs | bFGF | 100 ng/ml | embopress.org |

| Lymphatic Endothelial Cells | VEGF | Not specified | nih.gov |

Endostatin effectively attenuates endothelial cell migration and motility. nih.govaacrjournals.org It achieves this by interfering with growth factor-induced signal transduction, such as that initiated by FGF-2, thereby blocking endothelial cell movement. aacrjournals.org Both VEGF-induced and bFGF-induced endothelial cell migration are inhibited by endostatin. pnas.org Soluble endostatin has been observed to inhibit integrin-dependent cell migration on surfaces coated with gelatin. pnas.org

Furthermore, endostatin's anti-migratory effects involve the inhibition of matrix metalloproteinases (MMPs), which are crucial for extracellular matrix degradation during angiogenesis. It partially exerts its anti-angiogenic effects by inhibiting the enzymatic activity of MMP-2, MMP-9, and MT1-MMP, and by blocking the activation of MMP-2, -9, and -13. nih.govnih.gov Endostatin also modulates endothelial cell-matrix interactions and pericellular proteolysis, which are vital for cell migration. nih.gov It can induce the tyrosine phosphorylation of focal adhesion kinase (FAK) and paxillin (B1203293), promoting the formation of focal adhesions and actin stress fibers. However, in co-treatment with FGF-2, these structures are decreased, indicating a disruption of cell-matrix adhesion. aacrjournals.orgnih.gov Additionally, endostatin disturbs cell-cell adhesion by reducing tyrosine phosphorylation and causing cytoplasmic relocalization of β-catenin in cells treated with FGF-2 and endostatin. nih.gov

Endostatin is a potent inducer of apoptosis in endothelial cells. aacrjournals.orgmedcraveonline.com This pro-apoptotic activity is mediated through several pathways. Endostatin increases endothelial cell apoptosis by down-regulating the expression of anti-apoptotic proteins Bcl-2 and Bcl-XL, while simultaneously up-regulating caspase-3 activity. nih.govahajournals.org Tyrosine kinase signaling has also been implicated in endostatin-induced endothelial cell apoptosis. nih.govahajournals.org

Studies have shown that endostatin induces apoptosis in a caspase-dependent manner. imrpress.com Specifically, recombinant human endostatin (Endostar) has been demonstrated to induce apoptotic effects in HUVECs through the activation of caspase-3 and a decrease in the Bcl-2 to Bax ratio. iiarjournals.orgiiarjournals.org This suggests that endostatin primarily triggers the mitochondrial apoptotic pathway rather than the death receptor-mediated pathway. iiarjournals.orgiiarjournals.org Endostatin-mediated apoptosis is also associated with alterations in intracellular magnesium and calcium levels, as well as the regulation of p53 and Bcl-2 expression. imrpress.com

A crucial step in angiogenesis is the formation of capillary-like tubes by endothelial cells. Endostatin effectively inhibits this process. mdpi.commedcraveonline.comresearchgate.net It has been shown to suppress the ability of human microvascular endothelial cells (HMEC) to form tubes on Matrigel, a common in vitro model for angiogenesis. researchgate.net The suppression of endothelial cell migration and tube formation is also observed when nucleolin, an endostatin receptor, is inhibited by anti-angiogenic factors. nih.gov

Endostatin plays a significant role in modulating endothelial cell-matrix interactions and the organization of the cellular cytoskeleton. nih.govaacrjournals.org It affects the actin cytoskeleton, leading to a largely disorganized stress fiber network and less intense staining with TRITC-phalloidin in treated cells, although cortical actin bundles remain intact. aacrjournals.org Endostatin also causes the rapid disassembly of focal adhesion proteins, such as paxillin and vinculin, and a reorganization of the actin cytoskeleton. aacrjournals.org

While endostatin can induce tyrosine phosphorylation of focal adhesion kinase (FAK) and paxillin, and promote the formation of focal adhesions and actin stress fibers in a manner similar to FGF-2, its co-treatment with FGF-2 leads to a decrease in these structures, indicating a disruption of cell-matrix adhesion. aacrjournals.orgnih.gov This disruption is further supported by observations that endostatin induces disassembly of the actin cytoskeleton via Src-mediated downregulation of RhoA GTPase, following its binding to α5β1 integrins and caveolin-1, leading to the inhibition of the focal adhesion complex. researchgate.net The predominant function associated with the endostatin interaction network is cell adhesion. nih.gov

Endostatin Receptor Interactions and Binding Partners

Endostatin interacts with a diverse array of cell surface receptors and binding partners on endothelial cells, contributing to its broad anti-angiogenic effects. nih.govmdpi.comkarger.com

Key Endostatin Receptors and Binding Partners:

Integrins: Endostatin binds to several integrins, notably α5β1 and αvβ3, with similar affinities (KD values of approximately 17.5 nM and 18.3 nM, respectively). mdpi.comnih.govkarger.comnih.govresearchgate.net It also interacts with αvβ5 integrins. researchgate.netashpublications.org This binding counteracts the pro-angiogenic bioactivity of these integrins, thereby inhibiting endothelial cell proliferation, migration, angiogenesis, and tumor growth. karger.com Soluble endostatin specifically inhibits integrin-dependent endothelial cell functions, such as migration, while immobilized endostatin can promote endothelial cell survival in an integrin-dependent manner. pnas.orgresearchgate.net

Heparan Sulfate Proteoglycans (HSPG): Endostatin exhibits a high affinity for heparin due to its structural features. embopress.org It binds to cell surface heparan sulfate proteoglycans, including glypican-1 and -4, and is thought to antagonize bFGF signaling by interfering with these proteoglycans. embopress.orgkarger.comnih.govresearchgate.nethelsinki.fi

Vascular Endothelial Growth Factor Receptors (VEGFR): Endostatin directly binds to VEGFR-1 (Flt-1) and VEGFR-2 (Flk-1/KDR), thereby blocking the interaction of VEGF with these receptors. This action prevents VEGF-induced tyrosine phosphorylation of VEGFR-1 and VEGFR-2, and subsequently inhibits downstream signaling events. nih.goviiarjournals.orgkarger.comashpublications.org It also competitively inhibits VEGF binding to VEGFR-3 (flt-4). nih.gov

Nucleolin: Endostatin specifically binds to cell surface nucleolin with high affinity. nih.govkarger.comashpublications.org Nucleolin is predominantly expressed on the surface of tumor-induced angiogenic endothelial cells, rather than on cells of mature endothelial vessels. nih.gov Upon binding, nucleolin internalizes and transports endostatin into the cell nucleus of endothelial cells, where endostatin can inhibit the phosphorylation of nuclear nucleolin, a process crucial for cell proliferation. ashpublications.org The anti-endothelial activities of endostatin are lost if nucleolin is blocked or knocked down. ashpublications.org

Other Binding Partners: Beyond these primary receptors, endostatin interacts with a range of other molecules:

Matrix Metalloproteinases (MMPs): Endostatin interacts with and inhibits the activity of MMP-2, MMP-9, and MT1-MMP. nih.govnih.govashpublications.org

Tropomyosin: An intracellular actin-interacting protein identified as an endostatin binding protein. ashpublications.orghelsinki.fiashpublications.org

Caveolin-1: Endostatin interacts with caveolin-1, which is involved in its mechanism of cytoskeletal disruption. researchgate.netashpublications.org

Matricellular Proteins: This includes thrombospondin-1 (TSP-1) and SPARC. nih.govresearchgate.net

Collagens: Endostatin binds to various collagen types, including collagen I, IV, and VI. nih.govresearchgate.net

Transglutaminase-2: Another identified binding partner. nih.govresearchgate.net

Amyloid Peptide Aβ-(1–42): Endostatin has been found to interact with this peptide. nih.govresearchgate.net

Glycosaminoglycans: Besides heparin, endostatin binds to chondroitin (B13769445) and dermatan sulfate. nih.govresearchgate.net

Laminin-1: An extracellular matrix protein that also binds to endostatin. ashpublications.orgresearchgate.net

Table 2: Key Endostatin Receptor Interactions and Binding Affinities

| Receptor/Binding Partner | Type | Binding Affinity (KD) | Reference |

| Integrin α5β1 | Receptor | ~17.5 nM | nih.govnih.gov |

| Integrin αvβ3 | Receptor | ~18.3 nM | nih.govnih.gov |

| Heparan Sulfate Proteoglycans | Receptor | High affinity for heparin | embopress.org |

| VEGFR-1 (Flt-1) | Receptor | Direct binding | nih.govashpublications.org |

| VEGFR-2 (Flk-1/KDR) | Receptor | Direct binding | nih.govashpublications.org |

| VEGFR-3 (Flt-4) | Receptor | Competitive inhibition | nih.gov |

| Nucleolin | Receptor | High affinity | ashpublications.org |

Intracellular Signaling Pathway Modulation by Endostatin

Endostatin exerts its anti-angiogenic effects by modulating several key intracellular signaling pathways within endothelial cells. These modulations collectively lead to the suppression of pro-angiogenic processes and the induction of anti-angiogenic responses.

Endostatin's Impact on Focal Adhesion Kinase (FAK) and Downstream Signaling (Src-kinase, MAPK pathways: ERK, p38)

Endostatin significantly impacts Focal Adhesion Kinase (FAK) and its downstream signaling cascades, which are crucial for endothelial cell migration and survival. Human endostatin, through its binding to α5β1 integrin, inhibits the phosphorylation of FAK pnas.orgmdpi.comoup.com. FAK serves as a central platform for various downstream signals involved in endothelial cell functions pnas.org.

The inhibition of FAK by endostatin leads to the suppression of key mitogen-activated protein (MAP) kinase pathways, including ERK (extracellular signal-regulated kinase) and p38 MAPK mdpi.comnih.govkoreascience.kr. Specifically, endostatin binding to α5β1 integrin can inhibit the FAK/c-Raf/MEK1/2/p38/ERK1 MAPK pathway aacrjournals.org. This inhibition of ERK and p38 activation is also observed when endostatin directly interacts with the vascular endothelial growth factor receptor 2 (VEGFR2/KDR/Flk-1) on endothelial cells, blocking VEGF-induced tyrosine phosphorylation of KDR/Flk-1 and subsequent activation of these kinases nih.govkoreascience.kraacrjournals.org. The balance between ERK (proliferation-promoting) and p38 (stress-activated dormancy-inducing) signaling is critical in determining cell fate, and endostatin shifts this balance to favor anti-proliferative and pro-apoptotic outcomes imrpress.com.

Endostatin also influences Src-kinase activity. It induces autophagy in endothelial cells through a signaling pathway mediated by the activation of Src family kinases mdpi.com. Furthermore, endostatin, through α5β1 integrin, heparan sulfate, and lipid raft-mediated interactions, induces Src-dependent activation of p190RhoGAP nih.gov.

Here's a summary of Endostatin's impact on FAK and downstream signaling:

| Pathway Component | Endostatin's Effect | Mechanism / Consequence | References |

| FAK phosphorylation | Inhibits | Disrupts platform for downstream pro-angiogenic signals | pnas.orgmdpi.comoup.com |

| ERK pathway | Inhibits activation | Suppresses endothelial cell migration and proliferation | mdpi.comnih.govkoreascience.kraacrjournals.org |

| p38 MAPK pathway | Inhibits activation | Contributes to stress-induced signaling, cell cycle arrest | mdpi.comnih.govkoreascience.kraacrjournals.orgimrpress.com |

| Src-kinase | Activates (indirectly) | Involved in autophagy and p190RhoGAP activation | mdpi.comnih.gov |

Regulation of RhoA GTPase and Actin Cytoskeleton Dynamics by Endostatin

Endostatin plays a crucial role in regulating RhoA GTPase activity and, consequently, actin cytoskeleton dynamics, which are essential for endothelial cell migration and adhesion. Endostatin inhibits endothelial cell migration and induces disassembly of the actin cytoskeleton nih.gov. This effect is mediated through the down-regulation of RhoA activity nih.govrupress.org.

Specifically, endostatin's interaction with α5β1 integrin, facilitated by heparan sulfate and lipid rafts, leads to Src-dependent activation of p190RhoGAP nih.gov. The activation of p190RhoGAP results in a concomitant decrease in RhoA activity, leading to the disassembly of actin stress fibers and focal adhesions nih.govrupress.org. This disruption of the actin cytoskeleton and focal adhesions provides a cellular mechanism explaining endostatin's anti-angiogenic effects in vivo nih.gov.

Endostatin-Mediated Suppression of the Wnt/β-Catenin Signaling Pathway

Endostatin is responsible for the down-regulation of β-catenin dependent on Wnt signaling mdpi.com. The Wnt/β-catenin pathway is crucial for cellular proliferation, differentiation, motility, and morphogenesis, and its activation leads to β-catenin stabilization and nuclear translocation, where it stimulates the transcription of target genes like c-Myc and cyclin D1 semanticscholar.orgrupress.orgplos.orgresearchgate.net.

Endostatin triggers the degradation of β-catenin, a key mediator of Wnt signaling semanticscholar.orgresearchgate.netnih.govnih.gov. This degradation is independent of glycogen (B147801) synthase kinase 3 (GSK3) and occurs via a pathway independent of the Siah1 protein, targeting β-catenin for proteasome-mediated degradation semanticscholar.orgnih.govnih.gov. By suppressing Wnt/β-catenin pathway activity, endostatin restricts the transcription of important genes involved in the cell cycle, which is strongly linked to endothelial cell apoptosis mdpi.complos.org. Studies have shown that endostatin can repress TCF/LEF-dependent transcriptional activity, even in the presence of constitutively stabilized mutant β-catenin, suggesting that endostatin targets β-catenin or its downstream molecules plos.org.

Endostatin's Role in Cyclin D1 Regulation and Endothelial Cell Cycle Arrest

Endostatin induces endothelial cell cycle arrest, primarily in the G1 phase pnas.orgnih.govrndsystems.com. This arrest is mediated by its ability to down-regulate cyclin D1 rupress.orgnih.govoup.comoup.com. Cyclin D1 is a key protein involved in the G0/G1 to S phase transition of the cell cycle, and its expression is often upregulated by pro-angiogenic factors like VEGF and fibroblast growth factor plos.orgaacrjournals.org.

Endostatin decreases the hyperphosphorylated retinoblastoma gene product and down-regulates cyclin D1 mRNA and protein levels nih.gov. Research indicates that endostatin's inability to arrest cyclin D1 overexpressing endothelial cells suggests that cyclin D1 is a critical target for endostatin action nih.gov. Furthermore, endostatin down-regulates the cyclin D1 promoter activity, with the LEF1 site in the cyclin D1 promoter identified as essential for this inhibitory effect nih.gov. This suggests a direct link between endostatin's suppression of Wnt/β-catenin signaling and its effect on cyclin D1, as β-catenin is known to stimulate cyclin D1 transcription rupress.orgplos.orgresearchgate.net.

Modulation of Anti-apoptotic and Pro-apoptotic Protein Expression (e.g., Bcl-2, Caspase-3) by Endostatin

Endostatin stimulates endothelial cell apoptosis nih.govahajournals.orgnih.gov. This pro-apoptotic activity is associated with the modulation of anti-apoptotic and pro-apoptotic protein expression. Endostatin treatment leads to a marked reduction in the anti-apoptotic proteins Bcl-2 and Bcl-XL, while levels of the pro-apoptotic protein Bax often remain unaffected ahajournals.orgnih.goviiarjournals.orgnih.gov.

The decrease in the Bcl-2/Bax ratio is crucial for the activation of caspase-3, a key executioner caspase in the apoptotic pathway iiarjournals.orgnih.goviiarjournals.org. Endostatin induces the activation of caspase-3 in human umbilical vein endothelial cells (HUVECs), but typically does not affect caspase-8, indicating that its apoptotic effect is primarily mediated through the mitochondrial apoptotic pathway rather than the death receptor-mediated pathway iiarjournals.orgnih.goviiarjournals.orgpsu.edu. Furthermore, endostatin can promote the mitochondrial permeability transition pore (mPTP) opening via voltage-dependent anion channel 1 (VDAC1), which initiates cytochrome c release and subsequent caspase-9 activation, leading to apoptosis psu.edu.

Here's a summary of Endostatin's impact on apoptotic proteins:

| Protein | Type | Endostatin's Effect | Consequence | References |

| Bcl-2 | Anti-apoptotic | Decreases expression | Promotes apoptosis | ahajournals.orgnih.goviiarjournals.orgnih.gov |

| Bcl-XL | Anti-apoptotic | Decreases expression | Promotes apoptosis | ahajournals.orgnih.gov |

| Bax | Pro-apoptotic | Generally unchanged | Shifts Bcl-2/Bax ratio, promoting apoptosis | nih.goviiarjournals.orgnih.gov |

| Caspase-3 | Pro-apoptotic | Activates | Key executioner of apoptosis | iiarjournals.orgnih.goviiarjournals.org |

| Caspase-9 | Pro-apoptotic | Activates | Initiates apoptosis via mitochondrial pathway | psu.edu |

| Caspase-8 | Pro-apoptotic | No effect | Suggests mitochondrial pathway over death receptor pathway | iiarjournals.orgnih.goviiarjournals.org |

Endostatin's Influence on Hypoxia Inducible Factor 1 Alpha (HIF-1α) and VEGF-A Regulation

Endostatin significantly influences the regulation of Hypoxia Inducible Factor 1 Alpha (HIF-1α) and Vascular Endothelial Growth Factor A (VEGF-A), both of which are critical mediators of angiogenesis, particularly in hypoxic conditions often found in tumors.

Studies have shown that endostatin can directly bind to VEGFR2 (KDR/Flk-1), blocking the action of VEGF and thereby suppressing vascular endothelial tube formation mdpi.comnih.govkoreascience.krfrontiersin.org. This direct interaction prevents VEGF-induced tyrosine phosphorylation of KDR/Flk-1 and subsequent activation of downstream signaling pathways nih.govkoreascience.kr. While endostatin strongly inhibits Flk-1 expression, it may not directly inhibit VEGF expression in tumor cells, but rather blocks the VEGF-VEGFR/Flk-1 pathway to inhibit angiogenesis nih.gov. Endostatin has been shown to reverse VEGF-mediated inhibition of interferon-gamma secretion from T cells, further highlighting its role in modulating the tumor microenvironment frontiersin.org. An imbalance with reduced VEGF and increased endostatin levels is associated with impaired angiogenesis physiology.org.

Beyond Angiogenesis: Broader Biological Roles of Endostatin

Endostatin's Role in Extracellular Matrix Turnover and Remodeling

The extracellular matrix (ECM) is a dynamic network of molecules providing structural and biochemical support to surrounding cells. Endostatin (B67465), derived from an ECM component itself (collagen XVIII), plays a significant role in the continuous process of ECM turnover and remodeling. nih.gov Its influence is partly exerted through the modulation of matrix metalloproteinases (MMPs), a family of enzymes responsible for degrading ECM components. nih.gov

Endostatin has been shown to inhibit the enzymatic activity of several MMPs, including MMP-2, MMP-9, and membrane type 1-MMP (MT1-MMP). nih.gov It can also block the activation of MMP-2, MMP-9, and MMP-13. nih.govnih.gov This inhibition of MMPs, which are crucial for breaking down the ECM to allow for cell migration and tissue remodeling, is a key aspect of endostatin's biological activity. nih.govaacrjournals.org

Furthermore, the interaction between endostatin and the ECM is complex and bidirectional. The surrounding ECM can modulate the ability of endostatin to inhibit endothelial cell functions. For instance, endothelial cells grown on different ECM proteins, such as fibronectin or vitronectin, show varied responses to endostatin's inhibitory effects on proliferation and migration. osti.gov This suggests that the specific composition of the ECM can influence endostatin's efficacy. osti.gov Endostatin also interacts with other key ECM components and cell surface receptors, including integrins (α5β1, αvβ3, αvβ5), heparan sulfate (B86663) proteoglycans, and fibronectin, to regulate cellular behavior and matrix dynamics. nih.govosti.govmdpi.com

Involvement of Endostatin in Non-Angiogenic Aspects of Cardiovascular Pathophysiology

Beyond its role in angiogenesis, endostatin is implicated in several non-angiogenic aspects of cardiovascular disease (CVD). nih.gov Elevated circulating levels of endostatin have been identified as a potential biomarker in various cardiovascular conditions. globalcardiology.info Studies have linked increased endostatin levels with the incidence of myocardial ischemia, atherosclerosis, and poor outcomes in patients with chronic heart failure (CHF). nih.govbmj.com

In the context of atherosclerosis, endostatin may play a complex role. While its anti-angiogenic properties could theoretically inhibit the growth of vasa vasorum in atherosclerotic plaques, elevated levels are also associated with advanced coronary atherosclerosis in men. nih.govglobalcardiology.info Increased circulating endostatin has also been linked to hypertension and systemic inflammation, as indicated by elevated C-reactive protein (CRP) levels. globalcardiology.info The connection between endostatin and cardiovascular health is multifaceted, with evidence suggesting it may contribute to chronic inflammation in coronary vessels and indirectly worsen cardiac function. bmj.comresearchgate.net

Endostatin Mechanisms in Renal Disease Pathogenesis, including Fibrosis

Endostatin is significantly involved in the pathophysiology of kidney diseases. nih.gov In various experimental models of renal disease, both messenger RNA and protein expressions of endostatin are upregulated, suggesting its participation in the pathophysiology and fibrosis of renal injury. nih.gov Elevated circulating endostatin levels are observed in patients with chronic kidney disease (CKD) and may serve as an early predictive factor for disease progression. nih.govefim.org

A key aspect of endostatin's role in renal disease is its association with fibrosis, the excessive deposition of ECM that leads to scarring and loss of organ function. nih.govmdpi.com Increased renal expression and circulating levels of endostatin are linked to progressive tubulointerstitial fibrosis and a decrease in the density of peritubular capillaries in aging kidneys. nih.gov While endostatin has demonstrated anti-fibrotic properties in some contexts, its role in renal fibrosis appears complex, with some studies suggesting it may contribute to the fibrotic process in the kidney. nih.govnih.gov The proposed mechanism involves endostatin's potent anti-angiogenic effects, which can lead to microvascular rarefaction, a condition that often precedes and contributes to fibrosis. nih.gov

Lymphangiogenesis Inhibition and Suppression of Lymphatic Metastasis by Endostatin

Lymphangiogenesis, the formation of new lymphatic vessels, is a critical process in tumor metastasis, providing a pathway for cancer cells to spread to lymph nodes and distant organs. hep.com.cn Endostatin has been shown to be a potent inhibitor of both tumor lymphangiogenesis and subsequent lymphatic metastasis. hep.com.cnaacrjournals.org

Endostatin exerts direct inhibitory effects on lymphatic endothelial cells (LECs), the primary cells responsible for building lymphatic vessels. nih.gov Research has shown that endostatin can inhibit the proliferation, migration, and tube formation of LECs in a dose-dependent manner. nih.govresearchgate.net

One of the key mechanisms for this direct action involves the cell surface receptor nucleolin. nih.gov Nucleolin is selectively expressed on the surface of lymphangiogenic endothelial cells, and endostatin binds to this receptor to mediate its anti-lymphatic effects. nih.gov This interaction inhibits the activation of downstream signaling pathways, such as the Erk pathway, in LECs. nih.gov Neutralizing or knocking down nucleolin has been shown to abolish the anti-lymphatic activities of endostatin. nih.gov Additionally, endostatin can competitively inhibit the binding of Vascular Endothelial Growth Factor (VEGF) to its receptor VEGFR-3, which is primarily expressed on LECs, further contributing to its anti-lymphangiogenic function. nih.gov

In addition to its direct effects on LECs, endostatin indirectly inhibits lymphangiogenesis by modulating factors within the tumor microenvironment. A primary mechanism is the downregulation of Vascular Endothelial Growth Factor-C (VEGF-C), a key driver of lymphangiogenesis. aacrjournals.orgnih.govelsevierpure.com

Studies have demonstrated that endostatin can suppress the production of VEGF-C in tumor cells. nih.govelsevierpure.com This reduction in VEGF-C levels limits the stimulation of LECs and subsequent lymphatic vessel growth. nih.gov Furthermore, endostatin can influence the tumor microenvironment by affecting inflammatory cells. For example, it has been shown to decrease the accumulation of tumor-infiltrating mast cells, which are a significant source of VEGF-C. aacrjournals.orgnih.gov Endostatin achieves this by inhibiting the adhesion and migration of mast cells, thereby reducing the local concentration of this potent lymphangiogenic factor. nih.gov The interplay between FGF-2 and VEGF-C is also known to collaboratively promote lymphangiogenesis, a process that can be indirectly influenced by endostatin's modulation of VEGF-C. pnas.org

Anti-Fibrotic Activities of Endostatin and Related Signaling Pathways (e.g., TGF-β1)

Recent evidence highlights the significant anti-fibrotic potential of endostatin across various tissues. tandfonline.comnih.gov Fibrosis is characterized by the excessive accumulation of ECM proteins, leading to tissue scarring and organ dysfunction. nih.gov Endostatin appears to counteract this process by regulating several key pro-fibrotic signaling pathways. tandfonline.comnih.gov

A central player in fibrosis is Transforming Growth Factor-beta 1 (TGF-β1), which drives the expression of ECM genes. frontiersin.org Endostatin has been shown to exert an anti-fibrotic effect by downregulating the expression of TGF-β1 and α-smooth muscle actin (α-SMA), a marker of myofibroblasts which are key ECM-producing cells. nih.gov This effect has been observed in models of peritoneal sclerosis and liver fibrosis. nih.govnih.gov

Beyond TGF-β1, endostatin influences other signaling pathways involved in fibrosis:

RhoA/ROCK Pathway: This pathway is involved in cell contraction and ECM synthesis. Endostatin can suppress the expression of RhoA and ROCK1, thereby attenuating the activation of hepatic stellate cells, a key cell type in liver fibrosis. nih.gov

PDGF/PDGFR Pathway: Platelet-Derived Growth Factor (PDGF) signaling promotes the proliferation and migration of fibroblasts. Endostatin can regulate the PDGFR/ERK signaling pathway, not by affecting ERK expression itself, but by suppressing its phosphorylation, which may alleviate dermal fibroblast fibrosis. nih.gov

Other Pathways: Endostatin's anti-fibrotic activity is also hypothesized to involve the regulation of the NF-κB signaling pathway, the expression of Early Growth Response 1 (EGR-1), and autophagy-related pathways. tandfonline.comnih.govnih.gov

Table 1: Research Findings on Endostatin's Biological Roles

| Section | Biological Role | Key Research Finding | Affected Molecules/Pathways | Organ/Disease Model |

|---|---|---|---|---|

| 4.1 | ECM Remodeling | Inhibits enzymatic activity and activation of various Matrix Metalloproteinases (MMPs). | MMP-2, MMP-9, MMP-13, MT1-MMP | In vitro studies |

| 4.2 | Cardiovascular Pathophysiology | Elevated circulating levels are associated with poor outcomes in chronic heart failure (CHF). | N/A | Human patients with CHF |

| 4.3 | Renal Disease | Upregulated in renal injury and associated with progressive tubulointerstitial fibrosis. | N/A | Murine models of renal disease |

| 4.4.1 | Lymphangiogenesis (Direct) | Directly inhibits LEC migration and tube formation via binding to cell surface nucleolin. | Nucleolin, Erk pathway, VEGFR-3 | In vitro LECs, Matrigel plug assay |

| 4.4.2 | Lymphangiogenesis (Indirect) | Reduces tumor-associated lymphangiogenesis by decreasing VEGF-C levels. | VEGF-C, Mast cells | Murine skin carcinogenesis model |

| 4.5 | Anti-Fibrotic Activity | Alleviates fibrosis by reducing the expression of TGF-β1 and α-SMA. | TGF-β1, α-SMA, RhoA/ROCK, PDGFR/ERK | Mouse models of peritoneal sclerosis and liver fibrosis |

Preclinical Research Methodologies and Models for Endostatin Studies

In Vitro Cellular Assays for Angiogenesis and Endothelial Cell Function

Endothelial Cell Proliferation, Migration, and Invasion Assays

A fundamental aspect of angiogenesis is the proliferation, migration, and invasion of endothelial cells. Assays measuring these processes are crucial in evaluating the efficacy of anti-angiogenic agents like endostatin (B67465).

Proliferation Assays: The effect of endostatin on endothelial cell proliferation is a key indicator of its anti-angiogenic potential. nih.gov Initial studies demonstrated that recombinant endostatin effectively inhibits the proliferation of endothelial cells in vitro. nih.govaacrjournals.org This inhibition is a cornerstone of its mechanism, preventing the expansion of the endothelial cell population required for new blood vessel formation.

Migration Assays: Endothelial cell migration is a critical step in the formation of new blood vessels. The Boyden chamber assay, or transwell migration assay, is a commonly used method to study the effect of compounds on cell migration. In this assay, endothelial cells are placed in the upper chamber of a porous membrane, and a chemoattractant, such as Vascular Endothelial Growth Factor (VEGF), is placed in the lower chamber. Endostatin has been shown to inhibit the migration of human umbilical vein endothelial cells (HUVECs) in response to VEGF in a dose-dependent manner. nih.govembopress.org Another technique to assess cell movement is the phagokinetic track assay, where endothelial cells on a surface coated with colloidal gold particles create tracks as they move. This method has been useful for studying the impact of anti-angiogenic agents like endostatin. nih.gov

Invasion Assays: For endothelial cells to form new vessels, they must invade the surrounding extracellular matrix (ECM). In vitro invasion assays typically utilize a Boyden chamber coated with a layer of reconstituted basement membrane, such as Matrigel. These assays have demonstrated that endostatin can significantly reduce the invasion of endothelial cells through this basement membrane barrier. aacrjournals.org This inhibitory effect on invasion is a key component of its anti-angiogenic activity.

Interactive Data Table: Effect of Endostatin on Endothelial Cell Functions

| Cellular Process | Assay Method | Key Finding with Endostatin | Reference |

|---|---|---|---|

| Proliferation | Direct cell counting, colorimetric assays (e.g., MTT) | Inhibition of endothelial cell proliferation. | nih.govaacrjournals.org |

| Migration | Boyden chamber/transwell assay, Phagokinetic track assay | Inhibition of VEGF-induced endothelial cell migration. | nih.govembopress.orgnih.gov |

| Invasion | Matrigel invasion assay (modified Boyden chamber) | Significant reduction of endothelial cell invasion through reconstituted basement membrane. | aacrjournals.org |

Capillary Tube Formation Assays utilizing Endothelial Cells

The ability of endothelial cells to form three-dimensional, capillary-like structures is a hallmark of angiogenesis that can be modeled in vitro. The tube formation assay is one of the most widely used methods for this purpose. springernature.comthermofisher.com In this assay, endothelial cells are cultured on a gel of basement membrane extract, such as Matrigel, which is rich in extracellular matrix proteins like laminin and collagen. nih.govcellbiolabs.com In response to angiogenic stimuli, the cells will align and form interconnected, tube-like structures. springernature.comthermofisher.com

This assay is instrumental in screening for compounds that can either promote or inhibit angiogenesis. thermofisher.com The extent of tube formation can be quantified by measuring parameters such as the number of tubes, their length, and the number of branch points. thermofisher.com Studies have shown that both platelet-derived angiostatin and standard angiostatin can inhibit the formation of these capillary tube networks. researchgate.net Similarly, endostatin has been shown to disrupt these processes, highlighting its anti-angiogenic properties in a model that mimics a key step of vessel formation. nih.gov

Apoptosis and Cell Cycle Analysis in Endostatin-Treated Cells

Endostatin's anti-angiogenic effects are not limited to inhibiting proliferation and migration; it also actively induces programmed cell death, or apoptosis, in endothelial cells. merckmillipore.comnih.gov This pro-apoptotic activity has been demonstrated using several methods:

Annexin V Staining: This assay identifies cells in the early stages of apoptosis. Endostatin treatment of bovine pulmonary artery endothelial cells leads to increased Annexin V staining. merckmillipore.comresearchgate.net

Caspase-3 Activity: Caspase-3 is a key executioner caspase in the apoptotic pathway. Increased caspase-3 activity is observed in endostatin-treated endothelial cells. nih.govresearchgate.net

TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. This method has also confirmed that endostatin induces apoptosis in endothelial cells. nih.govresearchgate.net

Furthermore, endostatin's mechanism involves the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, while the levels of the pro-apoptotic protein Bax remain unaffected. merckmillipore.comnih.gov This targeted effect on endothelial cells is specific, as these apoptotic effects are not observed in non-endothelial cell types. merckmillipore.comnih.gov

In addition to inducing apoptosis, endostatin can also cause cell cycle arrest. Studies have shown that endostatin can induce a G1 arrest in endothelial cells. nih.gov This cell cycle arrest is achieved through the inhibition of cyclin D1, a critical protein for progression through the G1 phase of the cell cycle. nih.gov Endostatin down-regulates both the mRNA and protein levels of cyclin D1. nih.gov

Protein-Protein Interaction and Receptor Binding Studies of Endostatin

The biological effects of endostatin are initiated by its interaction with specific receptors on the surface of endothelial cells. Identifying these binding partners is crucial to understanding its mechanism of action. Several key interacting proteins have been identified:

Integrins: Endostatin has been shown to interact with integrins, a family of cell adhesion receptors. Specifically, it binds to α5β1 and αvβ3 integrins on human endothelial cells. nih.govpnas.org This interaction is functionally significant, as antibodies against the α5 integrin subunit can block the migration of HUVECs towards immobilized endostatin. nih.gov The interaction with integrins provides a mechanistic basis for endostatin's role as an angiogenesis inhibitor. pnas.org

Nucleolin: Nucleolin has been identified as a functional receptor for endostatin on the surface of endothelial cells. nih.gov The heparin-binding motif of endostatin, characterized by clusters of arginine residues, is critical for this interaction. nih.gov Mutations in these arginine residues significantly impair the binding of endostatin to nucleolin and consequently reduce its anti-angiogenic and anti-tumor activities. nih.gov This interaction mediates the internalization of endostatin into endothelial cells. nih.gov

Glypicans: Endostatin also binds to glypican-1 and glypican-4, which are heparan sulfate (B86663) proteoglycans on the endothelial cell surface. nih.gov

VEGF Receptors: Endostatin can directly bind to Vascular Endothelial Growth Factor Receptors (VEGFRs), specifically VEGFR-1 and VEGFR-2, thereby blocking the interaction of VEGF with these receptors and inhibiting downstream signaling. nih.gov

Enzymatic Activity Assays (e.g., Matrix Metalloproteinases, Endostatin's ATPase)

Endostatin's anti-angiogenic activity is also mediated through its influence on the enzymatic activity of other proteins, as well as possessing its own intrinsic enzymatic function.

Inhibition of Matrix Metalloproteinases (MMPs): MMPs are a family of zinc-dependent endopeptidases that are crucial for the degradation of the extracellular matrix, a necessary step for endothelial cell invasion and angiogenesis. aacrjournals.org Endostatin has been shown to inhibit the activity of several MMPs, including MMP-2, MMP-9, and membrane-type 1 MMP (MT1-MMP). aacrjournals.orgnih.gov It can also block the activation of proMMP-2. aacrjournals.org By inhibiting these key enzymes, endostatin prevents the breakdown of the basement membrane, thereby hindering endothelial cell invasion. aacrjournals.org

ATPase Activity: Interestingly, endostatin itself has been reported to possess ATPase activity, which is essential for its anti-angiogenic and anti-tumor effects. nih.gov An engineered form of endostatin with higher ATPase activity has demonstrated stronger inhibitory effects on angiogenesis. nih.gov This finding suggests that the enzymatic function of endostatin is a critical component of its biological activity.

Gene and Protein Expression Analysis in Response to Endostatin

To understand the downstream effects of endostatin signaling, researchers have analyzed changes in gene and protein expression in endothelial cells following treatment.

Downregulation of Cyclin D1: As mentioned previously, endostatin causes G1 cell cycle arrest by down-regulating the expression of cyclin D1 at both the mRNA and protein levels. nih.gov This is a key molecular event that leads to the inhibition of endothelial cell proliferation.

Modulation of Apoptotic Proteins: Endostatin treatment leads to a significant reduction in the levels of the anti-apoptotic proteins Bcl-2 and Bcl-xL, which contributes to its pro-apoptotic effect on endothelial cells. merckmillipore.comnih.gov

Impact on VEGF Expression: In some contexts, factors that inhibit angiogenesis, such as endostatin, can also lead to a reduction in the expression of pro-angiogenic factors like VEGF. nih.gov

Transcriptional Regulation: Endostatin's effect on cyclin D1 extends to the transcriptional level, where it has been found to down-regulate the cyclin D1 promoter. nih.gov

These analyses of gene and protein expression provide a more detailed picture of the molecular pathways that are modulated by endostatin to exert its anti-angiogenic effects.

Assessment of Cytoskeletal and Adhesion Dynamics in Endostatin-Treated Cells

The anti-angiogenic activity of Endostatin is linked to its ability to modulate the physical structure and adhesive properties of endothelial cells. Research shows that Endostatin can induce the tyrosine phosphorylation of focal adhesion kinase (FAK) and paxillin (B1203293), key components of cell adhesion structures. nih.gov This action promotes the formation of focal adhesions and actin stress fibers, which are crucial for cell-matrix adhesion. nih.gov

However, when endothelial cells are stimulated by growth factors like fibroblast growth factor-2 (FGF-2), Endostatin's effect becomes antagonistic. In cells treated with both Endostatin and FGF-2, there is a decrease in focal adhesions and actin stress fibers, indicating a disruption of cell-matrix adhesion. nih.gov This dual action may explain why Endostatin has little effect on quiescent, normal vasculature but actively opposes the stimulated angiogenesis seen in tumors. nih.gov

Further studies using synthetic peptides derived from Endostatin have identified specific domains responsible for these effects. An arginine-rich peptide from the N-terminus of Endostatin was found to promote endothelial cell adhesion through mechanisms dependent on β(1) integrin and heparin. nih.gov When immobilized, this peptide induced the formation of membrane ruffles and focal contacts. nih.gov Conversely, in its soluble form, the peptide inhibited the directional migration of endothelial cells by causing a loss of focal adhesions and actin stress fibers. nih.gov This highlights the compound's complex interaction with cell surface integrins to regulate the actin cytoskeleton. nih.gov

| Component | Effect of Endostatin Alone | Effect of Endostatin + FGF-2 | Reference |

|---|---|---|---|

| Focal Adhesion Kinase (FAK) | Increased Tyrosine Phosphorylation | - | nih.gov |

| Paxillin | Increased Tyrosine Phosphorylation | - | nih.gov |

| Focal Adhesions | Promoted Formation | Decreased | nih.gov |

| Actin Stress Fibers | Promoted Formation | Decreased | nih.gov |

| β-catenin | - | Reduced Tyrosine Phosphorylation, Cytoplasmic Relocalization | nih.gov |

In Vivo Animal Models for Studying Endostatin's Biological Effects

Animal models are indispensable for evaluating the systemic and tumor-specific effects of Endostatin. These models allow for the study of its anti-angiogenic, anti-tumor, and anti-metastatic properties in a complex biological system.

Murine Tumor Models (e.g., Xenograft, Syngeneic) for Endostatin's Anti-Tumor Angiogenesis

Murine models, including xenografts (human tumors in immunodeficient mice) and syngeneic models (mouse tumors in immunocompetent mice), have been fundamental in demonstrating Endostatin's anti-tumor activity. Systemic administration of recombinant Endostatin has been shown to cause the regression of various tumors in xenograft models. aacrjournals.org Repeated cycles of therapy can lead to prolonged tumor dormancy without the development of resistance. aacrjournals.org

In a xenograft model of human high-grade non-Hodgkin lymphoma in NOD/SCID mice, Endostatin effectively induced tumor stabilization when administered after chemotherapy (cyclophosphamide) or immunotherapy (rituximab). nih.gov The anti-angiogenic action was confirmed by studies showing that Endostatin inhibited proliferation and induced apoptosis in endothelial cells, but not in the lymphoma cells themselves. nih.gov Similarly, in lung carcinoma models, Endostatin treatment inhibited tumor angiogenesis in a dose-dependent manner. frontiersin.org

Syngeneic models, such as Lewis lung carcinoma and T241 fibrosarcoma, have also been used to confirm Endostatin's efficacy, demonstrating its ability to inhibit the growth of primary tumors. nih.gov

Animal Models of Tumor Dormancy and Metastasis Inhibition by Endostatin

Endostatin's ability to inhibit metastasis is a key aspect of its therapeutic potential. Studies have shown that Endostatin significantly reduces tumor cellular invasion. aacrjournals.org This effect is partly attributed to its ability to block the activation of matrix metalloproteinase-2 (MMP-2), an enzyme crucial for the degradation of the extracellular matrix during cell invasion. aacrjournals.org

In transgenic mice overexpressing Endostatin in keratinocytes, a significant reduction in lymphatic vessels in skin tumors and a significant inhibition of lymph node metastasis were observed. nih.govaacrjournals.org This effect was linked to a decrease in vascular endothelial growth factor-C (VEGF-C) levels, apparently due to the inhibition of mast cell migration and adhesion into the tumor. nih.govaacrjournals.org In an orthotopic model of oral squamous cell carcinoma, an adenovirus expressing Endostatin (Ad-end) not only inhibited primary tumor growth but also suppressed lymph node metastasis by down-regulating VEGF-C production in tumor cells. elsevierpure.com

| Model Type | Tumor Type | Key Findings | Reference |

|---|---|---|---|

| Xenograft (NOD/SCID mice) | Human non-Hodgkin lymphoma | Induced tumor stabilization post-chemo/immunotherapy. | nih.gov |

| Syngeneic | Lewis lung carcinoma, T241 fibrosarcoma | Inhibited growth of primary tumors. | nih.gov |

| Transgenic (Endostatin overexpression) | Carcinogen-induced skin tumors | Inhibited lymph node metastasis; reduced lymphatic vessels. | nih.govaacrjournals.org |

| Orthotopic (nude mice) | Human oral squamous cell carcinoma | Inhibited lymph node metastasis via VEGF-C downregulation. | elsevierpure.com |

Genetic Models for Investigating Endostatin Overexpression or Deficiency

Genetic engineering in mice has provided powerful tools to study the long-term biological roles of Endostatin. Transgenic mice have been developed to overexpress Endostatin in specific tissues. For example, mice overexpressing Endostatin under the keratin K14 promoter, which drives expression in the skin and lens, developed cataracts and showed ultrastructural alterations in basement membranes. nih.gov This suggests that the balance of Endostatin is crucial for maintaining tissue structure. nih.gov

In the context of cancer, transgenic mice overexpressing Endostatin in keratinocytes showed that while the incidence of carcinogen-induced skin tumors was not different from control mice, the resulting malignant tumors were less aggressive and more differentiated. nih.govaacrjournals.org These models also confirmed the inhibition of tumor angiogenesis and lymphangiogenesis. nih.govaacrjournals.org

Conversely, models with Endostatin deficiency are achieved through knockout of the Col18a1 gene, which codes for collagen XVIII, the parent molecule of Endostatin. Col18a1 knockout mice exhibit a range of abnormalities, including ocular defects like delayed hyaloid vessel regression and abnormal retinal vasculature growth. nih.gov These deficiency models underscore the physiological importance of endogenous Endostatin in regulating blood vessel development. nih.gov

Organ-Specific Angiogenesis Models (e.g., Glioma, Renal) for Endostatin Research

The efficacy of Endostatin has been tested in models of highly vascularized, organ-specific tumors like glioma and renal cell carcinoma (RCC).

Glioma: In a rat C6 glioma model, cells engineered to express Endostatin showed a significantly reduced tumor growth rate when implanted subcutaneously in athymic mice (90% inhibition) and intracranially in immunocompetent rats (71% inhibition). nih.gov This tumor inhibition was directly associated with a 50% reduction in the number of blood vessels. nih.gov However, complete tumor eradication or dormancy was not achieved, suggesting Endostatin may be most effective as part of a combination therapy for gliomas. nih.gov

Renal Cancer: Given that RCC is characterized by robust angiogenesis, it is a prime target for anti-angiogenic therapy. spandidos-publications.com In nude mice with RCC xenografts, treatment with a recombinant adeno-associated virus (rAAV) vector carrying the human Endostatin gene resulted in significant anti-angiogenesis and antitumor effects. spandidos-publications.com The study demonstrated that both prophylactic and therapeutic administration of rAAV-Endostatin inhibited tumor growth, which was correlated with a lower microvessel density in the treated tumors. spandidos-publications.com

Ex Vivo Organ Culture Models (e.g., Rat Aortic Ring Assay) in Endostatin Research

Ex vivo organ culture models serve as a bridge between in vitro cell culture and in vivo animal studies, preserving the three-dimensional tissue architecture and cellular heterogeneity. creative-bioarray.comnih.gov The rat aortic ring assay is a widely used ex vivo model to assess angiogenesis. creative-bioarray.comthermofisher.com In this assay, small rings of the thoracic aorta are embedded in a collagen matrix, and the outgrowth of new microvessels is quantified. thermofisher.com

This model has been used to confirm the anti-angiogenic activity of Endostatin. Studies have shown that murine Endostatin can inhibit microvessel outgrowth from rat aortic rings in a dose-dependent manner. nih.govresearchgate.net Interestingly, these studies also revealed species-specific effects, as human Endostatin did not show significant inhibition in the rat assay, but was effective at inhibiting outgrowths from human saphenous vein rings. nih.govresearchgate.net This highlights the importance of considering the species origin of both the compound and the model system in preclinical research. nih.gov

Recombinant Endostatin Protein Engineering and Modified Forms in Research

The therapeutic application of endostatin in preclinical research has been significantly advanced by protein engineering strategies aimed at improving its production, stability, and anti-angiogenic potency. These approaches include the development of robust recombinant protein production systems, the design of smaller, active peptide mimics, and the creation of fusion proteins with enhanced functionalities.

Development of Production Systems and Purification Strategies for Recombinant Endostatin

The production of biologically active recombinant endostatin (rEs) in sufficient quantities for preclinical studies has necessitated the exploration of various expression systems, each with its own set of advantages and challenges. nih.govnih.govbenthamscience.com The primary systems utilized include prokaryotic hosts like Escherichia coli and various eukaryotic systems such as yeast, insect cells (baculovirus expression system), and mammalian cells. nih.govnih.gov

E. coli is a frequently chosen expression system due to its rapid growth, high yield potential, and cost-effectiveness. frontiersin.org However, a significant challenge with E. coli is the common formation of insoluble and inactive inclusion bodies, primarily because this prokaryotic host lacks the machinery for complex post-translational modifications and disulfide bond formation, which are crucial for the correct folding and biological activity of endostatin. frontiersin.org To overcome this, researchers have developed various strategies, including the optimization of fermentation conditions and the use of specialized E. coli strains. nih.gov A major focus has been on developing effective methods for the solubilization and refolding of endostatin from inclusion bodies. nih.gov These often involve the use of chaotropic agents like urea or guanidine-HCl to denature the aggregated protein, followed by a refolding process, often aided by redox-coupling reagents to facilitate correct disulfide bond formation. nih.gov Another approach to enhance soluble expression in E. coli is to fuse endostatin with highly soluble protein partners such as NusA or to direct its expression to the periplasmic space, which provides a more favorable environment for proper folding. frontiersin.orgnih.govnih.gov

Eukaryotic expression systems, such as the yeast Pichia pastoris, offer advantages over prokaryotic systems, including the ability to perform post-translational modifications and secrete correctly folded proteins. nih.gov P. pastoris is particularly noted for its capacity to form correct disulfide bonds, which are essential for the stability and activity of endostatin. nih.govfrontiersin.org Mammalian and insect cell expression systems are also utilized as they possess the necessary cellular machinery for producing complex proteins with proper folding and modifications. nih.govnih.gov However, these systems are often associated with lower yields and higher costs compared to microbial systems. nih.gov

Purification of recombinant endostatin is a critical step to ensure the removal of contaminants and the isolation of a homogenous, active protein. The strategies employed are largely dependent on the expression system and the properties of the recombinant protein (e.g., whether it is soluble or in inclusion bodies, and if it contains a fusion tag). Common purification techniques include affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography. For instance, a simple and economical purification procedure for soluble recombinant human endostatin expressed in E. coli involved hydrophobic interaction chromatography, followed by affinity and gel filtration chromatography after the removal of a fusion tag. nih.gov For endostatin produced in E. coli as inclusion bodies, purification typically involves an initial isolation of the inclusion bodies, followed by solubilization, refolding, and subsequent chromatographic steps. nih.gov Researchers have reported achieving high purity (over 99%) of recombinant murine endostatin from E. coli with significant yields. nih.gov

| Expression System | Key Advantages | Key Challenges | Common Purification Strategies |

|---|---|---|---|

| Escherichia coli | High yield, rapid growth, low cost | Inclusion body formation, lack of post-translational modifications, improper folding | Inclusion body isolation, solubilization, refolding, ion-exchange chromatography, affinity chromatography |

| Yeast (P. pastoris) | Secretion of folded protein, disulfide bond formation, cost-effective for a eukaryotic system | Potentially lower yield than E. coli, potential for hyperglycosylation | Cation exchange chromatography, size-exclusion chromatography |

| Insect Cells (Baculovirus) | Good for folding of mammalian proteins, capable of some post-translational modifications | Lower expression levels, specific glycosylation patterns may differ from mammalian cells | Affinity chromatography, ion-exchange chromatography |

| Mammalian Cells | Proper protein folding, complex post-translational modifications similar to native protein | Lower yield, high cost, more complex culture conditions | Affinity chromatography, protein A/G chromatography (for Fc-fusion proteins) |

Design and Evaluation of Endostatin Mimics and Short Peptides for Anti-Angiogenic Activity

To overcome the challenges associated with the production and delivery of the full-length endostatin protein, researchers have focused on identifying and synthesizing smaller, endostatin-derived peptides that retain anti-angiogenic activity. benthamscience.comnih.govnih.gov The rationale behind this approach is that short peptides can be chemically synthesized with high purity, are often more stable, and may have improved tissue penetration compared to the larger parent protein. nih.gov

Studies have aimed to identify the minimal active epitope within the endostatin sequence responsible for its biological function. nih.gov One such study identified a 20-amino-acid heparin-binding motif (residues 180-199) as a minimal active fragment that was effective in human tumor xenograft models. nih.gov Another investigation, using crystal structure analysis, identified an even smaller 11-amino-acid epitope (IVRRADRAAVP) that was capable of inhibiting endothelial cell migration and tube formation in vitro. nih.gov It has been proposed that the amino acid sequence of endostatin contains both angiosuppressive and angiostimulatory domains, and the isolation of short endostatin fragments could lead to the development of new angiogenesis inhibitors for therapeutic use. nih.gov

The design of these peptidomimetics often involves computational and bioinformatics tools to predict the most promising sequences. johnshopkins.edu Once designed and synthesized, these peptides are evaluated for their anti-angiogenic activity using a variety of in vitro assays, such as endothelial cell proliferation, migration, and tube formation assays. ajmb.org Promising candidates are then further tested in in vivo models of angiogenesis and tumor growth. nih.gov The development of these smaller, active fragments of endostatin represents a promising avenue for creating more accessible and potentially more effective anti-angiogenic therapies. nih.gov

Creation of Fusion Protein Constructs for Enhanced Endostatin Activity or Stability in Preclinical Models

To improve the therapeutic potential of endostatin, various fusion protein constructs have been engineered and evaluated in preclinical models. These fusion proteins are designed to enhance the stability, half-life, and anti-tumor efficacy of endostatin. nih.gov A common strategy involves fusing endostatin to the Fc domain of an antibody, which can significantly extend the protein's circulating half-life.

One area of investigation has been the development of fusion proteins that combine endostatin with a targeting moiety, such as a monoclonal antibody that recognizes a tumor-specific antigen. For example, a fusion protein consisting of a humanized anti-HER2 IgG3 antibody and a mutant form of human endostatin (E-P125A) demonstrated a longer in vivo half-life and superior anti-angiogenic and anti-tumor efficacy against HER2-positive breast cancer xenografts compared to the anti-HER2 antibody or endostatin alone. nih.gov Similarly, a fusion protein of endostatin with an anti-EGFR antibody (αEGFR-E-P125A) was developed to target EGFR-expressing tumors and was shown to inhibit both angiogenesis and vasculogenic mimicry in triple-negative breast cancer models. miami.edu

Another approach involves fusing endostatin with other anti-angiogenic agents to create a bifunctional molecule with potentially synergistic activity. A murine angiostatin-endostatin fusion gene, named Statin-AE, was constructed and shown to have enhanced anti-angiogenic activity in vitro and greater inhibition of tumor growth in a melanoma model compared to angiostatin or endostatin administered individually or in combination. nih.gov These studies highlight the potential of fusion protein technology to create more potent and durable anti-angiogenic therapeutics based on endostatin.

Gene Transfer and Delivery Methodologies in Preclinical Endostatin Studies

Gene therapy offers an alternative approach to protein delivery by enabling sustained, localized production of endostatin directly at the tumor site or systemically. This strategy aims to overcome the limitations of recombinant protein administration, such as a short half-life and the need for repeated injections. Preclinical studies have explored both non-viral and viral gene delivery systems.

Plasmid-Based Gene Therapy Approaches for Endostatin Expression

The use of "naked" plasmid DNA encoding a secretable form of endostatin represents a non-viral gene therapy approach that has been investigated for its anti-tumor effects. nih.gov In this method, a eukaryotic expression plasmid carrying the endostatin gene, typically under the control of a strong promoter like the CMV promoter, is constructed. nih.gov To ensure the secretion of the expressed endostatin from the cells, the gene is often fused with a cleavable leader signal sequence. nih.gov

Preclinical studies have demonstrated that the in vivo delivery of such plasmids, for example, through intramuscular injection, can lead to the expression and secretion of endostatin into the bloodstream, resulting in the inhibition of tumor growth. nih.gov This approach is considered relatively safe due to the low immunogenicity of plasmid DNA. However, a major challenge of plasmid-based gene therapy is its relatively low transfection efficiency in vivo, which can limit the therapeutic levels of endostatin achieved.

Application of Viral Vector Delivery Systems in Endostatin Research

To achieve more efficient and sustained expression of endostatin in vivo, various viral vector systems have been employed in preclinical research. These include adenoviral, adeno-associated viral (AAV), and lentiviral vectors.

Adenoviral vectors have been used for endostatin gene delivery in several preclinical studies. retinalphysician.com Intravenous administration of an adenoviral vector encoding endostatin has been shown to increase serum levels of the protein and correlate with a reduction in choroidal neovascularization size in animal models. retinalphysician.com While adenoviral vectors are efficient at transducing a wide range of cell types, their expression is often transient, and they can elicit a significant host immune response. aacrjournals.org

Adeno-associated viral (AAV) vectors are a popular choice for gene therapy due to their ability to mediate long-term gene expression and their low immunogenicity. frontiersin.orgfrontiersin.org AAV vectors expressing endostatin have been shown to inhibit endothelial cell growth and have been explored for treating conditions like age-related macular degeneration and for cancer therapy. aacrjournals.orgnih.gov For instance, modified AAV2 vectors expressing endostatin, when combined with chemotherapy, were able to inhibit tumor growth and increase the survival of mice with mammary tumors. tandfonline.com

Current Challenges and Future Directions in Endostatin Research

Elucidation of Remaining Uncharacterized Molecular Mechanisms of Endostatin (B67465) Action

While endostatin's anti-angiogenic activity is well-established, its precise molecular mechanisms are not yet completely understood and remain a matter of debate. mdpi.comdiva-portal.orgnih.gov Evidence suggests that endostatin exerts its effects through multiple mechanisms involving extracellular matrix elements, proteins, and signaling cascades related to endothelial cell migration and proliferation. mdpi.com

Known mechanisms include the inhibition of matrix metalloproteinases (MMPs), particularly MMP-2, MMP-9, and MMP-13, which are crucial for endothelial cell migration and invasion during angiogenesis. mdpi.com Endostatin also binds to endothelial cell receptors, interfering with signaling pathways that promote proliferation and migration. ontosight.ai Key interactions involve binding to cell surface nucleolin with high affinity, which mediates anti-endothelial activities and is internalized and transported into the cell nucleus, where it can inhibit nucleolin phosphorylation critical for cell proliferation. nih.govresearchgate.net Other reported interactions include binding to VEGFR-2 and -3, glypican 1 and 4, and integrin α5β1 and αv. mdpi.comspandidos-publications.com Binding to α5β1-integrin can inhibit the FAK/Ras/p38-MAPK/ERK signaling cascade, suppressing HIF-1α/VEGF-A and leading to inhibited endothelial cell migration. mdpi.comspandidos-publications.com Endostatin can also induce autophagy in endothelial cells via a signaling pathway mediated by Src family kinases. mdpi.comtandfonline.com Furthermore, it is responsible for the down-regulation of β-catenin dependent on Wnt signaling, which is linked to the suppression of genes involved in the cell cycle and endothelial cell apoptosis. mdpi.comnih.gov

More recent findings indicate that endostatin possesses novel ATPase activity, which mediates its anti-angiogenic and anti-tumor effects. aacrjournals.org Mutagenesis studies have shown a positive correlation between endostatin mutant ATPase activity and effects on endothelial cell activities and tumor growth. aacrjournals.org

Despite these insights, the complex interplay between these various targets and pathways requires further investigation to fully map the endostatin mechanism of action. mdpi.commdpi.com Elucidating these uncharacterized mechanisms is crucial for optimizing its therapeutic application and developing more effective endostatin-based therapies. diva-portal.org

Strategies for Enhancing Endostatin's Biological Efficacy and Stability in Research Models

Challenges in the clinical application of recombinant endostatin include issues with stability and delivery, as well as a relatively short half-life and the requirement for high dosages to maintain efficacy. mdpi.comnih.govontosight.aicansa.org.za To overcome these limitations, several strategies are being explored in research models to enhance endostatin's biological efficacy and stability.

One prominent strategy is PEGylation, which involves conjugating polyethylene (B3416737) glycol (PEG) molecules to endostatin. mdpi.comnih.gov PEGylation has been shown in in vitro studies to increase the half-life and stability of endostatin while maintaining similar effectiveness as recombinant endostatin. mdpi.com Studies on PEGylated recombinant human endostatin (M2ES) have demonstrated a more compact tertiary structure and increased resistance to trypsin digestion and guanidinium (B1211019) chloride-induced unfolding compared to non-PEGylated variants, along with enhanced cellular uptake and equivalent inhibitory effects on cell migration. nih.govnih.gov

Another approach involves the encapsulation of endostatin in liposomes, which has shown favorable results in increasing its half-life. mdpi.com Novel drug delivery systems are also being developed, such as the use of gold nanoparticles for targeted tumor delivery of recombinant human endostatin, which has shown potential in inducing transient tumor vascular normalization and enhancing the efficacy of co-administered chemotherapy in research models. frontiersin.org Exosome-based drug delivery platforms targeting tetraspanins are also being investigated as a promising direction to improve endostatin delivery to specific tumor sites. frontiersin.org